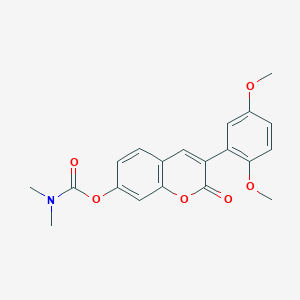

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

Beschreibung

3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic coumarin derivative characterized by a 7-position dimethylcarbamate ester and a 3-position 2,5-dimethoxyphenyl substituent. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and fluorescent properties. Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .

Eigenschaften

IUPAC Name |

[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO6/c1-21(2)20(23)26-14-6-5-12-9-16(19(22)27-18(12)11-14)15-10-13(24-3)7-8-17(15)25-4/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXMMVKFUJEXAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of the compound “3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate” are currently unknown. The compound is structurally similar to other phenethylamines, which are known to interact with various receptors in the central nervous system, including serotonin and dopamine receptors. .

Mode of Action

Phenethylamines typically act as agonists at their target receptors, binding to the receptor and inducing a conformational change that triggers a cellular response.

Biochemical Pathways

Phenethylamines are known to affect several neurotransmitter systems, including the serotonergic, dopaminergic, and adrenergic systems. These systems play key roles in mood regulation, cognition, and the body’s response to stress.

Result of Action

Phenethylamines typically induce a range of effects, including increased heart rate, elevated mood, increased alertness, and altered perception. The specific effects of this compound may vary depending on its exact mechanism of action and pharmacokinetic properties.

Biologische Aktivität

3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is a synthetic compound that belongs to the class of chromenone derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections will detail its synthesis, biological activities, and relevant research findings.

Synthesis

The synthesis of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate typically involves several steps:

- Formation of the Chromenone Core : The chromenone structure is synthesized through a condensation reaction involving salicylaldehyde and a β-ketoester.

- Introduction of the Dimethoxyphenyl Group : This is achieved via nucleophilic aromatic substitution.

- Formation of the Carbamate : The final step involves reacting the hydroxyl group with dimethylcarbamoyl chloride to yield the carbamate derivative.

Biological Activities

The biological activities of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate have been investigated in various studies, highlighting its potential therapeutic effects.

Anticancer Activity

Research has indicated that compounds similar to 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate exhibit significant anticancer properties. For instance, derivatives of chromenones have shown promising results against breast cancer cell lines such as MCF-7 and Zr-75-1 due to their ability to selectively bind to estrogen receptors (ER) .

Table 1: Anticancer Activity of Chromenone Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 10.5 | ER binding |

| Compound B | Zr-75-1 | 8.3 | Apoptosis induction |

| 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate | MCF-7 | TBD | TBD |

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer’s. Studies have shown that compounds with a similar structure demonstrate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These activities are essential for developing treatments for cognitive decline associated with Alzheimer’s disease .

Table 2: Cholinesterase Inhibition Studies

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound C | 12.0 | 15.0 |

| Compound D | 9.5 | 11.0 |

| 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate | TBD | TBD |

The mechanism through which this compound exerts its biological effects may involve multiple pathways:

- Estrogen Receptor Modulation : By binding to estrogen receptors, it may inhibit cell proliferation in hormone-sensitive cancers.

- Cholinergic Pathways : Inhibition of AChE and BChE could enhance acetylcholine levels in synaptic clefts, improving cognitive functions.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

- Breast Cancer Treatment : A study reported that a derivative similar to our compound showed a significant reduction in tumor size in ER-positive breast cancer models when administered in vivo.

- Neuroprotective Effects : Animal models treated with cholinesterase inhibitors demonstrated improved memory and reduced neuroinflammation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Coumarin Derivatives

Substituent Analysis at Key Positions

The table below compares substituents at positions 3 and 7 of the target compound with analogs synthesized in recent studies:

Key Observations:

- Position 3 : The target compound’s 2,5-dimethoxyphenyl group provides steric bulk and electron-donating methoxy groups, which may enhance π-π stacking or alter electronic transitions compared to carboxamide or unsubstituted analogs.

- Position 7: The dimethylcarbamate ester in the target compound offers hydrolytic stability over simpler esters (e.g., acetates) or amides (e.g., morpholinoethyl carboxamide in ). In contrast, the boronic ester in the analog from suggests utility in peroxynitrite sensing or Suzuki-Miyaura coupling reactions .

Functional Implications

- Stability : Dimethylcarbamates resist hydrolysis better than methyl esters, extending half-life in biological systems.

- Applications : The boronic ester analog’s reactivity with peroxynitrite highlights its role in oxidative stress sensing, whereas the target compound’s dimethoxy groups may favor interactions with aromatic protein residues .

Research Findings and Limitations

While direct comparative data (e.g., solubility, IC₅₀ values) for the target compound are absent in the provided evidence, structural inferences suggest:

- Electron-Donating Effects : The 2,5-dimethoxyphenyl group could redshift fluorescence emission compared to unsubstituted coumarins.

- Steric Effects : Bulkier substituents at position 3 may hinder crystal packing, complicating structural refinement without advanced tools like SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.